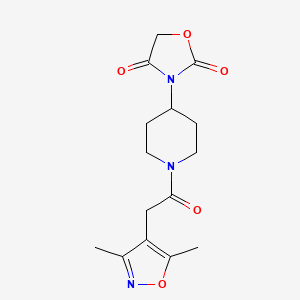![molecular formula C22H23N7O2S B2808232 8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione CAS No. 872623-40-0](/img/structure/B2808232.png)
8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione is a useful research compound. Its molecular formula is C22H23N7O2S and its molecular weight is 449.53. The purity is usually 95%.
BenchChem offers high-quality 8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Research on fused purinediones, such as those similar to the specified compound, involves complex synthetic routes that offer insights into structural analogs with potential biological activities. One study detailed the synthesis of new [c,d]-fused purinediones, providing foundational knowledge for creating analogs with varied therapeutic potentials (Ondrej imo, A. Rybár, & J. Alföldi, 1995).
Pharmacological and Biological Activities
- The exploration of receptor affinity and the activity of phosphodiesterases by derivatives of purines highlights the compound's potential in modulating neurotransmitter systems, suggesting its utility in drug discovery for neurological disorders (A. Zagórska et al., 2016).
- Another study synthesized 8-alkylamino derivatives of purine-diones to test for cardiovascular activities, including antiarrhythmic and hypotensive effects, which underscores the compound's potential application in cardiovascular disease management (G. Chłoń-Rzepa et al., 2004).
Antioxidant Evaluation
- The synthesis and antioxidant evaluation of pyrazolopyridine derivatives provide a framework for understanding how structural features of purine analogs, including those similar to the specified compound, can be optimized for antioxidant activities (M. Gouda, 2012).
Metabolic Studies
- Metabolism and disposition studies, such as those on the dipeptidyl peptidase-4 inhibitor Linagliptin, which shares structural motifs with the compound , offer insights into the metabolic pathways, pharmacokinetics, and potential for drug development (Stefan Blech et al., 2010).
Discovery of Bromophenols and Tetrahydroisoquinolines
- Studies on marine algae-derived compounds have led to the discovery of bromophenols and brominated tetrahydroisoquinolines, indicating the potential of natural sources in yielding compounds with structural similarities to the specified molecule for various applications (Ming Ma et al., 2007).
Impurities and Process Development
- Research into the process-related impurities of anti-diabetic drug Linagliptin, which shares a purine core with the compound , sheds light on the importance of purity and the identification of impurities in pharmaceutical manufacturing (S. Nandi et al., 2015).
properties
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O2S/c1-14-7-9-23-20(24-14)32-12-11-29-17-18(27(2)22(31)26-19(17)30)25-21(29)28-10-8-15-5-3-4-6-16(15)13-28/h3-7,9H,8,10-13H2,1-2H3,(H,26,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPKWHYTOREYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCC5=CC=CC=C5C4)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

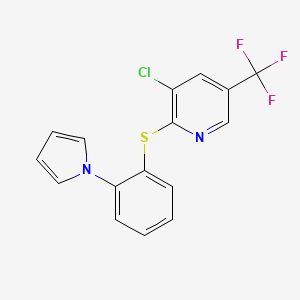
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-phenylpropyl)propane-1-sulfonamide](/img/structure/B2808150.png)
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2808153.png)
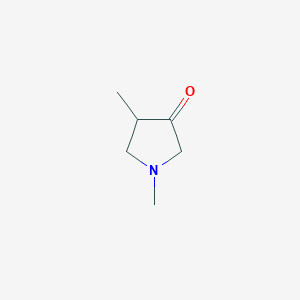
![5-isopropyl-7-(4-(2-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2808156.png)
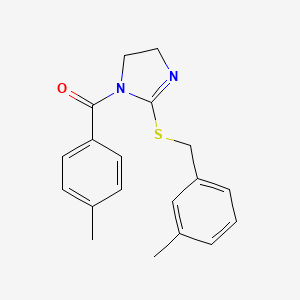
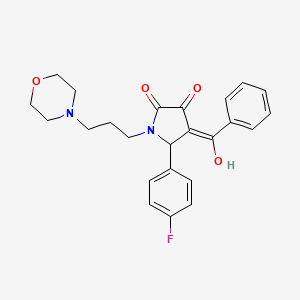
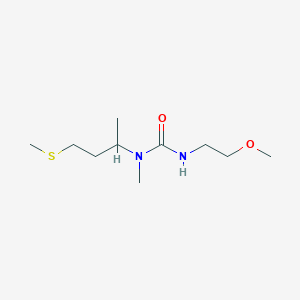

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(methylsulfonyl)phenyl)methanone](/img/structure/B2808165.png)
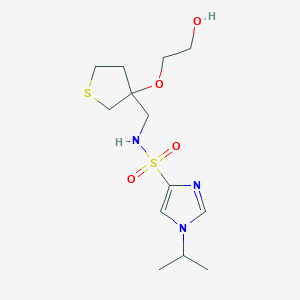
![N-[(6-Methoxypyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2808168.png)

